molecular formula C8H8N6O B11898692 3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile

3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile

Cat. No.: B11898692
M. Wt: 204.19 g/mol
InChI Key: MBNWNEOMHAVOMZ-UHFFFAOYSA-N
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Description

3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties .

Preparation Methods

The synthesis of 3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines and their derivatives .

Scientific Research Applications

3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C8H8N6O

Molecular Weight

204.19 g/mol

IUPAC Name

3-(5-amino-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile

InChI

InChI=1S/C8H8N6O/c9-2-1-3-14-7-6(4-12-14)8(15)13(10)5-11-7/h4-5H,1,3,10H2

InChI Key

MBNWNEOMHAVOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1C(=O)N(C=N2)N)CCC#N

Origin of Product

United States

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